molecular formula C14H10BrF3N2O2S B5525157 4-bromo-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide

4-bromo-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide

Cat. No.: B5525157
M. Wt: 407.21 g/mol
InChI Key: LCIUWVJDHRVPIM-DJKKODMXSA-N
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Description

4-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and sulfonohydrazide groups

Scientific Research Applications

4-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide typically involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine hydrate to form the sulfonohydrazide intermediate. This intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in a polar solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonohydrazides.

Mechanism of Action

The mechanism of action of 4-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,2,2-trifluoroethyl)benzamide
  • 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-bromo-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzenesulfonohydrazide is unique due to the presence of both the trifluoromethyl and sulfonohydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3N2O2S/c15-11-5-7-12(8-6-11)23(21,22)20-19-9-10-3-1-2-4-13(10)14(16,17)18/h1-9,20H/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUWVJDHRVPIM-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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